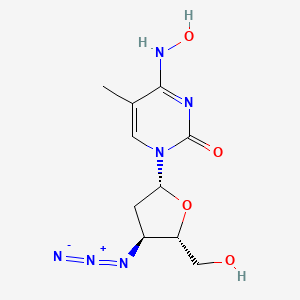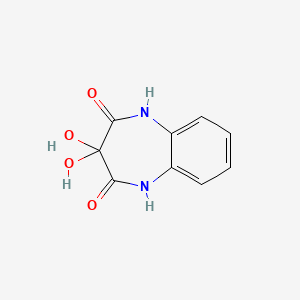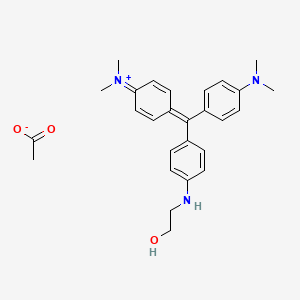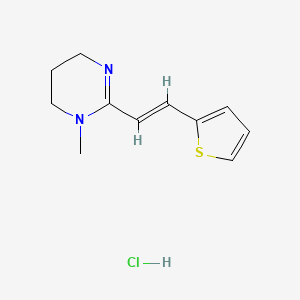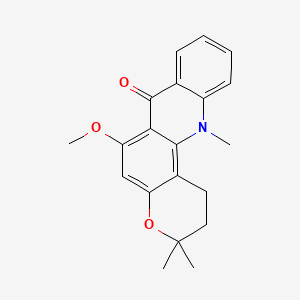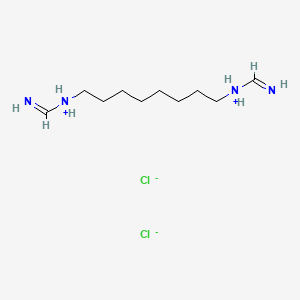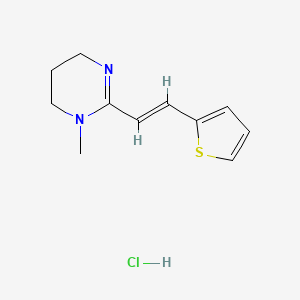
Pyrantel hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrantel hydrochloride is a pyrimidine-derivative anthelmintic agent used primarily for the treatment of various parasitic worm infections, including ascariasis, hookworm infections, enterobiasis (pinworm infection), trichostrongyliasis, and trichinellosis . It is known for its effectiveness in causing spastic paralysis of susceptible nematodes, leading to their expulsion from the host’s body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyrantel hydrochloride can be synthesized through a series of chemical reactions involving pyrimidine derivatives. The synthesis typically involves the reaction of 1-methyl-2-thiophenylvinyl-5,6-dihydro-4H-pyrimidine with hydrochloric acid to form this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as Reverse Phase High Performance Liquid Chromatography (RP-HPLC) for the purification and validation of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Pyrantel hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring structure.
Substitution: Substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed: The major products formed from these reactions include various pyrantel derivatives with modified pharmacological properties .
Aplicaciones Científicas De Investigación
Pyrantel hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying pyrimidine derivatives and their reactions.
Biology: Employed in research on parasitic infections and their treatment.
Medicine: Widely used in the development of anthelmintic drugs for both human and veterinary medicine.
Industry: Utilized in the production of antiparasitic formulations for agricultural and veterinary use
Mecanismo De Acción
Pyrantel hydrochloride acts as a depolarizing neuromuscular blocking agent. It promotes the release of acetylcholine, inhibits cholinesterase, and stimulates ganglionic neurons, leading to the spastic paralysis of susceptible nematodes . This paralysis causes the worms to lose their grip on the intestinal wall and be expelled from the host’s body .
Comparación Con Compuestos Similares
Mebendazole: Another anthelmintic used to treat parasitic worm infections.
Albendazole: A broad-spectrum anthelmintic effective against various parasitic worms.
Praziquantel: Used primarily for the treatment of schistosomiasis and liver flukes
Comparison: Pyrantel hydrochloride is unique in its mechanism of action as a depolarizing neuromuscular blocking agent, whereas mebendazole and albendazole work by inhibiting the polymerization of tubulin in the worms. Praziquantel, on the other hand, increases the permeability of the worm’s cell membranes to calcium ions, causing paralysis .
Propiedades
Número CAS |
26155-20-4 |
|---|---|
Fórmula molecular |
C11H15ClN2S |
Peso molecular |
242.77 g/mol |
Nombre IUPAC |
1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine;hydrochloride |
InChI |
InChI=1S/C11H14N2S.ClH/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10;/h2,4-6,9H,3,7-8H2,1H3;1H/b6-5+; |
Clave InChI |
ZYCUDGIOGBIKAV-IPZCTEOASA-N |
SMILES isomérico |
CN1CCCN=C1/C=C/C2=CC=CS2.Cl |
SMILES canónico |
CN1CCCN=C1C=CC2=CC=CS2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



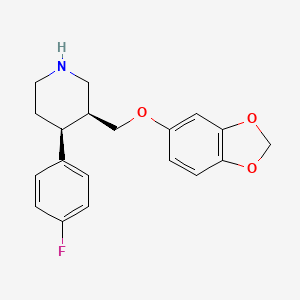
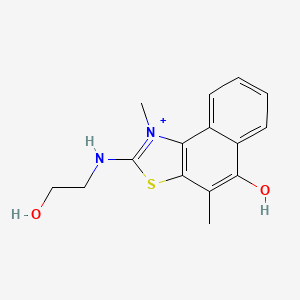
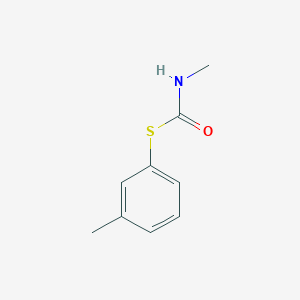
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)

